Methyl 1-acetylpiperazine-2-carboxylate
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Overview
Description
“Methyl 1-acetylpiperazine-2-carboxylate” is a chemical compound with the molecular formula C8H14N2O3 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular weight of “Methyl 1-acetylpiperazine-2-carboxylate” is 186.21 . The InChI code for this compound is 1S/C8H14N2O3.2ClH/c1-6(11)10-4-3-9-5-7(10)8(12)13-2;;/h7,9H,3-5H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
“Methyl 1-acetylpiperazine-2-carboxylate” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis
“Methyl 1-acetylpiperazine-2-carboxylate” is used in chemical synthesis. It’s a compound with the formula C8H14N2O3 and a molecular weight of 186.21 . It’s often used in the synthesis of other complex organic compounds.
Pharmaceutical Applications
Piperazine derivatives, such as “Methyl 1-acetylpiperazine-2-carboxylate”, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have a wide range of biological and pharmaceutical activity.
Synthesis of Piperazines
“Methyl 1-acetylpiperazine-2-carboxylate” can be used in the synthesis of piperazines. The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Production of Piperazinopyrrolidinones
Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction can give piperazinopyrrolidinones . This is a significant application in the field of organic chemistry.
Synthesis of 2-Substituted Chiral Piperazines
“Methyl 1-acetylpiperazine-2-carboxylate” can be used in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Safety and Hazards
properties
IUPAC Name |
methyl 1-acetylpiperazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-3-9-5-7(10)8(12)13-2/h7,9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVNWNACIFWWIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668301 |
Source
|
Record name | Methyl 1-acetylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetylpiperazine-2-carboxylate | |
CAS RN |
171504-96-4 |
Source
|
Record name | Methyl 1-acetylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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